molecular formula C8H5ClN2O B3029249 5-Chloro-3H-quinazolin-4-one CAS No. 60233-66-1

5-Chloro-3H-quinazolin-4-one

Cat. No. B3029249
Key on ui cas rn: 60233-66-1
M. Wt: 180.59
InChI Key: ZDPCOXNOQQRKCN-UHFFFAOYSA-N
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Patent
US06844435B2

Procedure details

A solution of 6-chloro anthranilic acid (2.12 g, 12.3 mmol) and triazine (1.0 g, 12.3 mmol) in EtOH (40 mL) containing piperidine (3 drops) was heated under reflux with stirring for 8 h. On cooling crystals formed, which were filtered to yield 5-chloroquinazolin-4-one (1.55 g, 70%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:11])[C:7]=1[C:8](O)=[O:9].[N:12]1[CH:17]=CC=NN=1>CCO.N1CCCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[C:8](=[O:9])[NH:12][CH:17]=[N:11]2

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
ClC=1C=CC=C(C1C(=O)O)N
Name
Quantity
1 g
Type
reactant
Smiles
N1=NN=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
On cooling crystals
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
which were filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C2C(NC=NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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